2,2-Difluoroethyl Methyl Carbonate
Overview
Description
2,2-Difluoroethyl Methyl Carbonate: is a chemical compound with the molecular formula C4H6F2O3 . It is a colorless liquid with a molecular weight of 140.085 g/mol and a boiling point of approximately 74-76°C . This compound is used in various scientific research applications, particularly in the field of organic synthesis and as a solvent in chemical reactions .
Mechanism of Action
Target of Action
It’s known that the compound has aSpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 . This suggests that it may interact with the respiratory system, causing irritation.
Mode of Action
It’s known to be a flammable liquid and vapor , which may suggest that it interacts with its targets through a combustion process, leading to the release of toxic or irritating fumes .
Pharmacokinetics
Its physical properties such as boiling point (1021±350 °C) and density (1211±006 g/cm3) have been reported , which may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known to cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that it may have cytotoxic effects.
Action Environment
The action of 2,2-Difluoroethyl Methyl Carbonate can be influenced by environmental factors. For instance, it has a moderate explosion hazard when exposed to heat or flame . Its vapour may travel a considerable distance to a source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.
Biochemical Analysis
Biochemical Properties
2,2-Difluoroethyl Methyl Carbonate plays a significant role in the field of lithium-ion batteries . The fluorination of electrolyte solvents, such as this compound, is an effective method for improving battery performance
Cellular Effects
Its primary known application is in lithium-ion batteries , where it may influence cell function through its role as a solvent
Molecular Mechanism
It is known to be used as a reagent in organic synthesis and as a solvent in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl Methyl Carbonate typically involves the reaction of 2,2-Difluoroethanol with Dimethyl Carbonate in the presence of a base such as Sodium Hydride or Potassium Carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of catalysts such as Tetrabutylammonium Bromide can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroethyl Methyl Carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and thiols to form substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-Difluoroethanol and Methanol.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as Ammonia or Thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as Sodium Methoxide.
Major Products Formed:
Nucleophilic Substitution: Substituted 2,2-Difluoroethyl derivatives.
Hydrolysis: 2,2-Difluoroethanol and Methanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Scientific Research Applications
Chemistry: 2,2-Difluoroethyl Methyl Carbonate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used as a solvent in various chemical reactions due to its unique properties .
Biology and Medicine: In biological research, this compound is used in the synthesis of fluorinated pharmaceuticals. Its ability to introduce fluorine atoms into molecules makes it valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of lithium-ion batteries. Its fluorinated structure enhances the performance and stability of electrolytes in these batteries .
Comparison with Similar Compounds
Dimethyl Carbonate: Used as a methylating agent and solvent in organic synthesis.
Ethyl Methyl Carbonate: Used as a solvent in lithium-ion batteries.
Propyl Methyl Carbonate: Used in similar applications as a solvent and reagent.
Uniqueness: 2,2-Difluoroethyl Methyl Carbonate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high-performance solvents .
Properties
IUPAC Name |
2,2-difluoroethyl methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3/c1-8-4(7)9-2-3(5)6/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOARFWDBTJVWJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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